(2Z)-3-(dimethylamino)-1-[(2,3,4,5,6-2H5)phenyl]prop-2-en-1-one
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Overview
Description
(2Z)-3-(dimethylamino)-1-[(2,3,4,5,6-2H5)phenyl]prop-2-en-1-one is a synthetic organic compound characterized by the presence of a dimethylamino group and a deuterated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(dimethylamino)-1-[(2,3,4,5,6-2H5)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the enone structure: This can be achieved through the aldol condensation of a suitable aldehyde with a ketone.
Introduction of the dimethylamino group: This step involves the nucleophilic substitution of a halogenated precursor with dimethylamine.
Deuteration of the phenyl ring: The phenyl ring can be selectively deuterated using deuterium gas in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(dimethylamino)-1-[(2,3,4,5,6-2H5)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone structure to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(dimethylamino)-1-[(2,3,4,5,6-2H5)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. The deuterated phenyl ring provides a useful tool for tracing metabolic processes using mass spectrometry.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-(dimethylamino)-1-[(2,3,4,5,6-2H5)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the deuterated phenyl ring can influence the compound’s stability and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(dimethylamino)-1-phenylprop-2-en-1-one: Similar structure but without deuteration.
(2Z)-3-(methylamino)-1-[(2,3,4,5,6-2H5)phenyl]prop-2-en-1-one: Similar structure with a methylamino group instead of a dimethylamino group.
(2Z)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure with a methyl-substituted phenyl ring.
Uniqueness
The presence of the deuterated phenyl ring in (2Z)-3-(dimethylamino)-1-[(2,3,4,5,6-2H5)phenyl]prop-2-en-1-one distinguishes it from other similar compounds. Deuteration can enhance the compound’s stability and alter its metabolic profile, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8-/i3D,4D,5D,6D,7D |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTKDPINCSJXAA-BWNKSNJGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)/C=C\N(C)C)[2H])[2H] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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